4-Borono-5-chlorophthalic acid
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Overview
Description
4-Borono-5-chlorophthalic acid is a chemical compound that belongs to the family of benzenedicarboxylic acids This compound is characterized by the presence of a chloro group, a dihydroxyboranyl group, and two carboxylic acid groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Borono-5-chlorophthalic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 4-chlorophthalic acid.
Introduction of Dihydroxyboranyl Group: The dihydroxyboranyl group can be introduced through a reaction with a boronic acid derivative under specific conditions.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale, batch or continuous flow reactors may be used.
Purification: The product is typically purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Borono-5-chlorophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Borono-5-chlorophthalic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays and as a probe for studying biological processes.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Borono-5-chlorophthalic acid involves its interaction with specific molecular targets and pathways. The dihydroxyboranyl group can form complexes with various biomolecules, influencing their activity and function. The chloro and carboxylic acid groups can also participate in chemical interactions that modulate the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Phthalic Acid: 1,2-Benzenedicarboxylic acid, a simpler analog without the chloro and dihydroxyboranyl groups.
Isophthalic Acid: 1,3-Benzenedicarboxylic acid, differing in the position of the carboxylic acid groups.
Terephthalic Acid: 1,4-Benzenedicarboxylic acid, another isomer with different carboxylic acid group positions.
Properties
IUPAC Name |
4-borono-5-chlorophthalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BClO6/c10-6-2-4(8(13)14)3(7(11)12)1-5(6)9(15)16/h1-2,15-16H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSOOANMQSLEJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(=O)O)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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